

Introduction to Glass-Forming Ability in Ni-Nb Alloys

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Nickel;niobium

Cat. No.: B15487908

[Get Quote](#)

The Ni-Nb binary system is a well-established foundation for developing bulk metallic glasses due to its inherent glass-forming ability. These alloys are of particular interest owing to their impressive mechanical properties, including high fracture strength, thermal stability, and excellent corrosion and wear resistance. The critical casting diameter (Dc) for binary Ni-Nb BMGs is typically around 1 mm. To enhance this glass-forming ability and enable the production of larger amorphous samples, various alloying strategies are employed. The addition of a third or fourth element can significantly improve the GFA by creating a more complex atomic structure that frustrates the crystallization process during cooling.

Quantitative Data on Glass-Forming Ability

The following tables summarize the key thermal properties and critical casting diameters for various Ni-Nb based alloy systems. These parameters are crucial for evaluating and comparing the glass-forming ability of different compositions. The glass transition temperature (Tg) marks the transition from a rigid glassy state to a supercooled liquid state. The crystallization temperature (Tx) is the temperature at which the amorphous structure begins to crystallize. The supercooled liquid region (ΔT_x), calculated as $T_x - T_g$, is an indicator of the thermal stability of the supercooled liquid; a larger ΔT_x generally suggests a better glass-forming ability. The reduced glass transition temperature (Trg), defined as T_g/T_l (where Tl is the liquidus temperature), is another critical parameter for predicting GFA.

Table 1: Thermal Properties of Binary Ni-Nb Alloys

Alloy Composition (at.%)	Tg (K)	Tx (K)	ΔTx (K)
Ni ₆₂ Nb ₃₈	885	933	48

Note: Data extracted from multiple sources which may use slightly different experimental conditions.

Table 2: Thermal Properties and Critical Casting Diameters of Ni-Nb-Sn Ternary and Quaternary Alloys

Alloy Composition (at.%)	Tg (K)	Tx (K)	ΔTx (K)	D _c (mm)
Ni ₆₀ Nb ₃₄ Sn ₆	881	939	58	2
Ni _{59.5} Nb _{33.6} Sn _{6.9}	885	927	42	-
Ni ₆₀ Nb ₃₆ Sn ₃ B ₁	891	949	58	3
Ni ₅₆ Co ₃ Nb ₂₈ Hf ₈ S ₅	-	-	-	4

Data sourced from studies on Ni-Nb-Sn based BMGs.

Table 3: Effect of Zirconium Addition on the Glass-Forming Ability of Ni-Nb Alloys

Alloy Composition (at.%)	Tg (K)	Tx (K)	ΔTx (K)	D _c (mm)
Ni _{61.5} Nb _{38.5}	893	948	55	1
Ni _{61.5} Nb _{33.5} Zr ₅	883	933	50	3
Ni _{61.5} Nb _{29.5} Zr ₉	873	918	45	2

This table illustrates how the addition of Zr can significantly improve the critical casting diameter.

Table 4: Effect of Titanium Addition on the Glass-Forming Ability of Ni-Nb Alloys

Alloy	Composition (at.%)	Tg (K)	Tx (K)	ΔTx (K)	Dc (mm)
Ni ₆₀ Nb ₄₀		887	928	41	-
Ni ₆₀ Nb ₃₅ Ti ₅		878	925	47	-
Ni ₆₀ Nb ₃₀ Ti ₁₀		869	918	49	-
Ni ₆₀ Nb ₂₅ Ti ₁₅		859	906	47	1.5
Ni ₆₀ Nb ₂₀ Ti ₂₀		849	895	46	-

As shown, Ti additions can influence the thermal stability, with an optimal concentration leading to bulk glass formation.

Experimental Protocols

The assessment of glass-forming ability in Ni-Nb based alloys relies on a series of well-defined experimental procedures. The following sections detail the methodologies for sample preparation and characterization.

Alloy Preparation and Copper Mold Casting

This technique is widely used to produce bulk metallic glass samples by achieving a high cooling rate.

Methodology:

- Alloy Ingot Preparation: High-purity elemental constituents (typically >99.9%) are weighed to the desired atomic percentages. The elements are then arc-melted together in a titanium-gettered argon atmosphere to ensure homogeneity and prevent oxidation. The ingot is typically flipped and re-melted several times.

- **Suction Casting:** The prepared alloy ingot is placed in a quartz tube with a nozzle at the bottom. The sample is induction-melted under an inert atmosphere.
- **Rapid Solidification:** The molten alloy is then injected or suction-cast into a water-cooled copper mold with a cavity of the desired dimensions (e.g., rods of varying diameters or plates). The high thermal conductivity of copper facilitates rapid heat extraction, which is crucial for bypassing crystallization.
- **Sample Retrieval:** Once cooled, the cast rod or plate is retrieved from the mold for subsequent characterization. The maximum diameter at which a fully amorphous structure can be obtained is recorded as the critical casting diameter (D_c).

Differential Scanning Calorimetry (DSC)

DSC is a fundamental thermal analysis technique used to determine the characteristic temperatures associated with glass transition and crystallization.

Methodology:

- **Sample Preparation:** A small piece (typically 10-30 mg) is cut from the as-cast sample.
- **DSC Analysis:** The sample is placed in an aluminum or graphite pan and heated in a DSC instrument under a continuous flow of purified
- **To cite this document:** BenchChem. [Introduction to Glass-Forming Ability in Ni-Nb Alloys]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15487908#glass-forming-ability-of-ni-nb-based-alloys\]](https://www.benchchem.com/product/b15487908#glass-forming-ability-of-ni-nb-based-alloys)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com